methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate typically involves several steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Substituents: The chloro and trifluoromethyl groups can be introduced through halogenation and trifluoromethylation reactions, respectively.
Coupling Reactions: The pyridine ring is then coupled with the 4-methylphenyl group through a cross-coupling reaction such as the Suzuki or Heck reaction.
Esterification: Finally, the ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are used to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Could be used in the production of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylprop-2-enoate: Similar structure but lacks the 4-methyl group.
Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but has a methoxy group instead of a methyl group.
Uniqueness
The presence of the 4-methyl group in methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate may confer unique properties such as increased lipophilicity or altered reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO2/c1-10-3-5-11(6-4-10)7-13(16(23)24-2)15-14(18)8-12(9-22-15)17(19,20)21/h3-9H,1-2H3/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZJBTFSFHUDCK-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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